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Compound of Interest

Compound Name: Dinitropyrene

Cat. No.: B1228942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological
characteristics of dinitropyrene (DNP) isomers, with a primary focus on the 1,3-, 1,6-, and 1,8-
isomers. Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHSs) that are
environmental contaminants, notably found in diesel exhaust and airborne particulate matter.
Their potent mutagenicity and carcinogenicity make them a significant area of study in
toxicology and drug development.

Chemical Structure and Identification

The chemical structure of pyrene allows for the formation of several dinitro-isomers. The
positions of the nitro groups on the pyrene backbone significantly influence the isomer's
chemical and biological properties. The most commonly studied isomers are 1,3-
dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene.

Below are the chemical structures and identification details for these key isomers.
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Figure 1: Chemical structures of Dinitropyrene isomers.

Table 1: Chemical Identification of Dinitropyrene Isomers

Molecular
Molecular )
Isomer IUPAC Name CAS Number Weight ( g/mol
Formula
)
1,3-Dinitropyrene  1,3-dinitropyrene  75321-20-9 C16HsN204 292.25
1,6-Dinitropyrene  1,6-dinitropyrene  42397-64-8 C16HsN204 292.25
1,8-Dinitropyrene  1,8-dinitropyrene  42397-65-9 C16HsN204 292.25

Physicochemical Properties

The physicochemical properties of dinitropyrene isomers are crucial for understanding their
environmental fate, transport, and bioavailability. The high melting points and low vapor
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pressures are characteristic of polycyclic aromatic compounds. Solubility in organic solvents
like dimethyl sulfoxide (DMSO) is important for their use in in vitro experimental settings.

Table 2: Physicochemical Properties of Dinitropyrene Isomers

Property 1,3-Dinitropyrene 1,6-Dinitropyrene 1,8-Dinitropyrene
Melting Point (°C) 275[1] >300[2][3] >300[4]
Boiling Point (°C) 434.19 (estimated)[1] N/A N/A
Density (g/cm?3) 1.2855 (estimated)[1] N/A N/A
Vapor Pressure (mm N/A 9.1x 10710 9.1x 10710
Hg at 25°C) (estimated)[2] (estimated)[4]
- Soluble in DMSO (2 Moderately soluble in Soluble in DMSO (2
Solubility
mg/mL)[5] toluene mg/mL)
logP (Octanol-Water
N/A N/A N/A

Partition Coefficient)

Biological Activity and Metabolic Activation

Dinitropyrene isomers are potent mutagens, and their biological activity is dependent on
metabolic activation to electrophilic intermediates that can form covalent adducts with DNA.
The primary pathway for this activation is through nitroreduction.

The metabolic activation of dinitropyrenes is a multi-step process. Initially, one of the nitro
groups is reduced by cytosolic nitroreductases to a nitroso intermediate. This is followed by
further reduction to an N-hydroxy arylamine. This N-hydroxy arylamine can then undergo O-
acetylation by N-acetyltransferases (NATSs) to form a highly reactive N-acetoxy arylamine. This
ultimate carcinogen can then react with DNA, primarily at the C8 position of guanine, to form
DNA adducts. These adducts can lead to mutations if not repaired.

N-acetyltransferase

Nitroreductase foyretl (NAT N-acetoxy-aminonitropyrene JEBEMCRANMIGEBINY
|—OIECUCASE o f N-hydroxy-a r | (NAT) ] | eacts W DINA o ]
N-hydroxy-aminonitropyrene (Ultimaie,Garcinosen) DNA Adduct

Nitroreductase
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Figure 2: Metabolic activation pathway of dinitropyrenes.

Experimental Protocols
Synthesis of Dinitropyrene Isomers

General Procedure for Nitration of Pyrene:

The synthesis of dinitropyrene isomers is typically achieved through the nitration of pyrene.
This process often yields a mixture of isomers that require separation.

» Nitration Reaction: Pyrene is dissolved in a suitable solvent such as acetic anhydride. A
nitrating agent, commonly nitric acid or a metal nitrate like copper(ll) nitrate, is added to the
solution. The reaction is typically stirred at a controlled temperature (e.g., 55°C) for several
hours.

o Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is
collected by filtration. The crude product is then washed to remove inorganic byproducts.

e Separation and Purification: The resulting mixture of dinitropyrene isomers is separated
using chromatographic techniques. Flash chromatography on a silica gel column with a
suitable eluent system (e.g., a gradient of dichloromethane in petroleum ether) is a common
method for isolating the individual isomers.

o Characterization: The purity and identity of the isolated isomers are confirmed by analytical
techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Mutagenicity Assessment: Ames Test

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the
mutagenic potential of chemical compounds.

Protocol Outline:

o Bacterial Strains:Salmonella typhimurium strains TA98 and TA100 are commonly used for
testing nitro-PAHSs. These strains are histidine auxotrophs, meaning they cannot synthesize
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histidine and require it for growth.

o Metabolic Activation: The test is performed both in the presence and absence of a
mammalian metabolic activation system (S9 fraction from rat liver) to determine if the
compound or its metabolites are mutagenic.

o Exposure: The tester strains are exposed to various concentrations of the dinitropyrene
isomer (dissolved in a suitable solvent like DMSQO) on a minimal glucose agar plate. A small
amount of histidine is added to allow for a few initial cell divisions, during which mutations

can occur.
e Incubation: The plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have mutated back to being able to
synthesize their own histidine) is counted. A dose-dependent increase in the number of
revertant colonies compared to the negative control indicates a mutagenic effect.[6][7][8]

DNA Adduct Analysis: *?P-Postlabeling Assay

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA
adducts.

Protocol Outline:

o DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the
dinitropyrene isomer.

o DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-
monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5][9][10]

e Adduct Enrichment: The bulky aromatic adducts are often enriched from the normal
nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal
nucleotides but not the adducted ones.[5][9]

e 32p-L abeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from
[y-32P]ATP using T4 polynucleotide kinase.[5][9][10]
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o Chromatographic Separation: The 32P-labeled DNA adducts are separated by
multidimensional thin-layer chromatography (TLC).[5][9]

» Detection and Quantification: The separated adducts are detected by autoradiography and
quantified by scintillation counting or phosphorimaging.[5][9][10]

Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dinitropyrene isomers.
The chemical shifts of the protons (*H NMR) and carbons (*3C NMR) are sensitive to the

positions of the nitro groups.

Table 3: Representative 133C NMR Chemical Shift Data for 1,6-Dinitropyrene (in DMSO-ds)

Carbon Position Chemical Shift (ppm)
C1, C6 ~147
C2,C7 ~124
C3,C8 ~128
C4, C9 ~129
C5, C10 ~123
C10a, C10c ~130
C10b, C3a ~124
Cba, C8a ~127

Note: Specific chemical shift assignments can vary slightly depending on the solvent and
experimental conditions. Data for 1,3- and 1,8-dinitropyrene are less commonly reported in
detail.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation patterns of
dinitropyrene isomers. Under electron ionization (El), the molecular ion (M*) is typically
observed at m/z 292.

Common Fragmentation Pathways:

The fragmentation of dinitropyrenes under EI-MS is characterized by the sequential loss of
nitro groups (NOz) and other small neutral molecules.

e Loss of NO2: A prominent fragment is often observed at m/z 246, corresponding to the loss
of one nitro group ([M - NOz]*).

e Loss of a second NO:z: A subsequent loss of the second nitro group can lead to a fragment at
m/z 200 ([M - 2NO2z]").

e Other Fragments: Other fragments resulting from the cleavage of the pyrene ring system
may also be observed.

[M]+* ~NOz _ | [M-NOz]* | -NO: _|[M-2NOz]*"
(m/z 292) (m/z 246) (m/z 200)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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